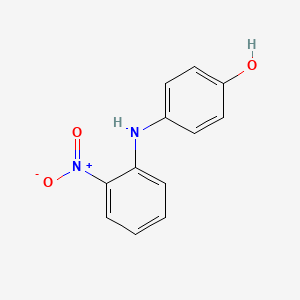

4-((2-Nitrophenyl)amino)phenol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-nitroanilino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(16)17/h1-8,13,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDSBIUUVWRHTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=CC=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068949 | |

| Record name | Phenol, 4-[(2-nitrophenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54381-08-7 | |

| Record name | HC Orange 1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54381-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HC Orange no. 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054381087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-[(2-nitrophenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-[(2-nitrophenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-[(o-nitrophenyl)amino]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HC ORANGE NO. 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z92U49184U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scientific Relevance and Research Trajectories

The scientific importance of 4-((2-Nitrophenyl)amino)phenol lies primarily in its role as a versatile chemical intermediate and a foundational structure for creating more complex molecules with specific functions. Its molecular architecture is a key determinant of its utility and the focus of ongoing research.

Research trajectories for this compound often explore its potential as a precursor in multi-step syntheses. The presence of the nitro group, a strong electron-withdrawing group, and the phenolic hydroxyl and amino groups, which are electron-donating, creates a molecule with distinct electronic characteristics that can be exploited in organic synthesis. researchtrend.net For instance, it is a known intermediate in the manufacturing of pigments and certain types of dyes, particularly for textiles, plastics, and hair colorants where it is also known by the name HC Orange 1. ontosight.ai

The compound itself is typically a light red to orange or yellow crystalline powder. ontosight.aisigmaaldrich.com Its physical and chemical properties are well-documented, providing a solid foundation for its application in synthetic chemistry.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H10N2O3 | ontosight.aichemsrc.com |

| Molecular Weight | 230.22 g/mol | sigmaaldrich.comchemsrc.com |

| Melting Point | 143-145 °C | chemsrc.com |

| Appearance | Light red to red powder or crystals | sigmaaldrich.com |

| Boiling Point | 384.9 °C at 760 mmHg | chemsrc.com |

| Density | 1.388 g/cm³ | chemsrc.com |

Interdisciplinary Significance in Chemical and Biological Sciences

The significance of 4-((2-Nitrophenyl)amino)phenol and its derivatives extends across multiple scientific disciplines, most notably in materials science and medicinal chemistry.

In materials science, the compound is primarily recognized for its application in dye synthesis. ontosight.ai Its structure is a component of some azo dyes, which are a major class of colorants. ontosight.ai The chromophoric properties endowed by the nitro and amino groups on the aromatic rings are central to this application. ontosight.ai

In the realm of biological sciences, while the direct biological activity of this compound is not the primary focus, its structural motifs are of significant interest. Aminophenol and nitroaniline structures are scaffolds found in various biologically active molecules. researchtrend.netresearchgate.netmdpi.comresearchgate.netnih.gov For example, derivatives of 4-aminophenol (B1666318) have been synthesized and investigated for a range of biological activities, including antimicrobial and antidiabetic properties. researchgate.netmdpi.comnih.gov Research has shown that Schiff bases derived from 4-aminophenol can exhibit broad-spectrum antimicrobial activity. researchgate.netmdpi.comnih.gov Furthermore, the introduction of a nitro group can influence the biological potential of a molecule; for instance, some studies have explored the antioxidant and antibacterial properties of Schiff bases containing a 4-nitroaniline (B120555) moiety. researchtrend.net These studies highlight the potential for derivatives of this compound to be explored for similar applications, serving as a template for the design of new therapeutic agents. researchgate.netnih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations for 4-((2-Nitrophenyl)amino)phenol and its derivatives typically utilize hybrid functionals like B3LYP combined with Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p) to model its properties. nih.govrjpn.orgorientjchem.org

The following table presents typical bond lengths and angles for the optimized geometry of this compound, as predicted by DFT calculations on analogous structures.

Table 1: Predicted Geometric Parameters for this compound| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-N (Amine Bridge) | ~1.40 Å |

| C-O (Phenolic) | ~1.37 Å | |

| N-O (Nitro Group) | ~1.23 Å | |

| C-C (Aromatic) | ~1.39 - 1.41 Å | |

| Dihedral Angle | C-N-C-C | ~30° - 50° |

| Bond Angle | C-N-C | ~128° |

| C-O-H | ~109° |

Note: These values are illustrative and derived from computational studies on structurally related molecules.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. rjpn.org For this compound, the HOMO is typically localized on the electron-rich aminophenol moiety, whereas the LUMO is concentrated on the electron-deficient nitrophenyl ring. rjpn.orgtandfonline.com

This spatial separation of the frontier orbitals indicates a potential for intramolecular charge transfer (ICT) upon electronic excitation. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and electrical transport properties. tandfonline.comresearchgate.net A smaller energy gap suggests higher reactivity and easier electronic transitions. researchgate.net

Table 2: Predicted Frontier Orbital Energies

| Parameter | Predicted Value (eV) |

|---|---|

| EHOMO | ~ -5.8 eV |

| ELUMO | ~ -2.5 eV |

| Energy Gap (ΔE) | ~ 3.3 eV |

Note: Values are representative, based on DFT calculations for similar nitro-substituted aniline (B41778) derivatives. rjpn.orgresearchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energy values, provide quantitative measures of a molecule's reactivity. rjpn.orgresearchgate.net These parameters include ionization potential (I), electron affinity (A), chemical hardness (η), softness (S), and the electrophilicity index (ω).

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = (I + A)² / (8η)

Chemical hardness (η) measures the resistance to change in electron distribution; a harder molecule is less reactive. rjpn.org The electrophilicity index (ω) quantifies the energy stabilization when a molecule acquires additional electronic charge from the environment, indicating its tendency to act as an electrophile. rjpn.orgresearchgate.net For this compound, the presence of the nitro group results in a relatively high electrophilicity index. rjpn.org

Table 3: Predicted Global Chemical Reactivity Parameters

| Parameter | Definition | Predicted Value |

|---|---|---|

| Ionization Potential (I) | Energy to remove an electron | ~ 5.8 eV |

| Electron Affinity (A) | Energy released when adding an electron | ~ 2.5 eV |

| Chemical Hardness (η) | Resistance to charge transfer | ~ 1.65 eV |

| Electrophilicity Index (ω) | Capacity to accept electrons | ~ 3.5 eV |

Note: Values are calculated from the predicted HOMO/LUMO energies and are illustrative. rjpn.orgresearchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and donor-acceptor interactions within a molecule. nih.govresearchgate.net In this compound, NBO analysis confirms the presence of a significant intramolecular hydrogen bond (N-H···O) between the amine hydrogen and one of the nitro group's oxygen atoms. researchgate.net This interaction contributes to the molecule's conformational stability. uc.pt

In the solid state, intermolecular forces dictate the crystal packing. Computational studies on analogous compounds show that intermolecular interactions such as O-H···O hydrogen bonds involving the phenolic group and various C-H···O and C-H···π interactions are prevalent. researchgate.net Weak aromatic π–π stacking interactions between the phenyl rings of adjacent molecules also contribute to the stability of the crystal lattice. researchgate.net

The properties of this compound can be significantly influenced by its environment, particularly the polarity of the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects. nih.govacs.org Studies on related nitro-aromatic compounds show that the dipole moment and polarizability generally increase with rising solvent polarity. researchgate.net This indicates a greater charge separation and distortion of the electron cloud in polar environments. researchgate.net The energetic behavior and stability of the molecule can also vary in different solvents, with polar solvents often leading to greater stabilization. nih.gov

Table 4: Predicted Solvent Effects on Molecular Properties

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1.0 | ~ 4.5 D |

| Cyclohexane | 2.02 | ~ 5.8 D |

| Ethanol (B145695) | 24.55 | ~ 7.0 D |

Note: Data is illustrative, based on trends observed for similar solvatochromic molecules. researchgate.netresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the excited states of molecules and simulating their UV-Visible absorption spectra. researchgate.netresearchgate.net By calculating the vertical excitation energies and corresponding oscillator strengths (f), TD-DFT can predict the absorption maxima (λmax). researchgate.net

For this compound, TD-DFT calculations reveal that the lowest energy electronic transitions are typically characterized as intramolecular charge transfer (ICT) from the HOMO (on the aminophenol part) to the LUMO (on the nitrophenyl part). researchgate.netresearchgate.net These transitions are often a mix of n→π* and π→π* character. researchgate.net The calculated spectra can show solvatochromic shifts; for instance, an increase in solvent polarity may cause a red shift (to longer wavelengths) in the ICT band, consistent with the stabilization of the more polar excited state. researchgate.net

Table 5: Illustrative TD-DFT Calculated Excitation Properties

| Solvent | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Main Transition |

|---|---|---|---|---|

| Gas Phase | 3.10 | 400 | > 0.1 | HOMO → LUMO (π→π*) |

| Ethanol | 2.95 | 420 | > 0.1 | HOMO → LUMO (π→π*) |

Note: These values are representative examples derived from TD-DFT studies on analogous compounds to illustrate expected behavior. researchgate.netresearchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools used to predict how a molecule (ligand) interacts with a protein target at the atomic level. These simulations can elucidate binding affinities and mechanisms, guiding the development of new therapeutic agents.

Ligand-Protein Binding Mechanisms

There is no specific information available in the searched scientific literature detailing the ligand-protein binding mechanisms of this compound through molecular docking or dynamics simulations. Studies on analogous compounds, such as derivatives of 4-aminophenol (B1666318), have been docked against various targets like DNA and enzymes involved in diabetes, but these findings cannot be directly extrapolated to the title compound.

Prediction of Enzyme Inhibition Potentials

Computational methods are often used to predict the potential of a compound to inhibit a specific enzyme. However, there are no available studies that specifically predict the enzyme inhibition potential of this compound. Research on related structures, such as a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide with a nitro group, showed a significant decrease in inhibitory activity against 12-Lipoxygenase, suggesting that the nitro-substitution might not be favorable for the inhibition of this particular enzyme. Other studies on 4-aminophenol derivatives have shown potential inhibitory activity against α-amylase and α-glucosidase.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds. A comprehensive QSAR study was conducted on a large set of 90 nitroaromatic compounds to predict their in vivo toxicity (oral LD50 in rats). While this study included a structurally similar compound, Phenol, 4-((2,4-dinitrophenyl)amino)-, it did not specifically include or model this compound. Therefore, no specific QSAR model for the title compound is available.

Computational Evaluation of Biological Activity

The computational evaluation of the biological activity of this compound has not been specifically reported. While computational studies have been performed on related molecules to assess potential antimicrobial and antidiabetic activities, these data are not directly applicable to this compound. For instance, molecular docking studies on Schiff base derivatives of 4-aminophenol have been used to explore their interactions with DNA and their potential as antimicrobial and antidiabetic agents.

Biological and Biomedical Research Applications

Antimicrobial Activity Investigations

The core structure of an aminophenol linked to a nitrophenyl ring is a recurring motif in compounds screened for antimicrobial properties. Studies on isomers and related Schiff base derivatives have demonstrated notable efficacy against a variety of microbial pathogens.

Investigations into 4-aminophenol (B1666318) Schiff base derivatives have revealed broad-spectrum antibacterial activity. nih.govmdpi.com A notable example is the compound 4-((3-nitrobenzylidene)amino)phenol, a structural isomer of the Schiff base precursor to 4-((2-Nitrophenyl)amino)phenol. This compound, along with other derivatives, was tested against a panel of both Gram-positive and Gram-negative bacteria, showing moderate to strong activity. mdpi.com

In a comprehensive study, the antibacterial effects were quantified by measuring the zone of inhibition. The derivative 4-((3-nitrobenzylidene)amino)phenol (referred to as S-3 in the study) demonstrated strong activity against Bacillus spizizenii. mdpi.com Other related derivatives in the same study showed potent activity against Staphylococcus aureus and Micrococcus luteus, while also inhibiting Gram-negative strains like Bordetella bronchiseptica. mdpi.com These findings underscore the potential of the underlying chemical scaffold in developing new antibacterial agents. nih.govmdpi.com

Table 1: Antibacterial Activity of a Related 4-Aminophenol Schiff Base Derivative (S-3)

| Bacterial Strain | Type | Inhibition Zone (mm) for S-3 (1 mg/mL) |

|---|---|---|

| Staphylococcus aureus (ATCC 6538) | Gram-Positive | 11.10 ± 0.12 |

| Micrococcus luteus (ATCC 4698) | Gram-Positive | 11.23 ± 0.09 |

| Staphylococcus epidermidis (ATCC 12228) | Gram-Positive | 11.12 ± 0.10 |

| Bacillus spizizenii (ATCC 6633) | Gram-Positive | 13.10 ± 0.11 |

| Bordetella bronchiseptica (ATCC 4617) | Gram-Negative | 11.21 ± 0.13 |

Data sourced from a study on 4-((3-nitrobenzylidene)amino)phenol, a structural isomer. mdpi.com

The antifungal potential of this class of compounds has also been explored. The 4-aminophenol Schiff base derivatives were tested against the fungal strain Saccharomyces cerevisiae. nih.gov The compound 4-((3-nitrobenzylidene)amino)phenol (S-3) exhibited antifungal activity, as indicated by its zone of inhibition. mdpi.com

Another derivative in the same study, 4-(((E)-3-phenylallylidene)amino)phenol (S-5), was found to be even more active against Saccharomyces cerevisiae than the standard antifungal drug Nystatin, highlighting the promise of this chemical framework for developing new antifungal treatments. mdpi.com Research into other related nitrophenol compounds has also shown fungicidal effects against various phytopathogenic fungi, which are responsible for major diseases in agricultural crops. ijpcbs.com

Table 2: Antifungal Activity of a Related 4-Aminophenol Schiff Base Derivative (S-3)

| Fungal Strain | Inhibition Zone (mm) for S-3 (1 mg/mL) | Inhibition Zone (mm) for Nystatin (Standard) |

|---|---|---|

| Saccharomyces cerevisiae (ATCC 9763) | 12.13 ± 0.14 | 14.20 ± 0.12 |

Data sourced from a study on 4-((3-nitrobenzylidene)amino)phenol, a structural isomer. mdpi.com

DNA Interaction and Binding Studies

The ability of small molecules to interact with DNA is a critical aspect of developing new therapeutic agents, particularly in cancer research. The binding of these molecules to DNA can interfere with replication and transcription processes, leading to cell cycle arrest and apoptosis. acs.org The interaction between DNA and small molecules can occur through several non-covalent modes, including intercalation, groove binding, and electrostatic interactions. nih.gov

UV-Visible spectroscopy is a fundamental technique used to study the interactions between small molecules and DNA. nih.gov Changes in the absorption spectra of the molecule upon addition of DNA can provide insights into the nature of the binding. These changes are typically characterized by hyperchromism (an increase in absorbance), hypochromism (a decrease in absorbance), and bathochromic shifts (a shift to a longer wavelength, also known as a red shift). mdpi.comnih.gov

Hypochromism and bathochromic shifts are often indicative of intercalative binding, where the molecule inserts itself between the base pairs of the DNA double helix. mdpi.comnih.gov This insertion leads to a decrease in the energy of the π-π* transitions, resulting in the observed spectral changes. Conversely, hyperchromism is generally associated with groove binding or electrostatic interactions, where the molecule binds to the exterior of the DNA helix. mdpi.comnih.gov

In a study on 4-aminophenol derivatives, it was observed that the spectral bands of compounds S-1, S-2, S-3, and S-5 exhibited hyperchromism, while compound S-4 showed a hypochromic effect. mdpi.comnih.govresearchgate.net Additionally, compounds S-2, S-3, and S-4 displayed a bathochromic shift upon interaction with human DNA. mdpi.comnih.govresearchgate.net These findings suggest that these derivatives interact with DNA, with the specific mode of binding likely varying based on their individual structures. mdpi.comnih.gov

Table 1: Spectroscopic DNA Binding Data for 4-Aminophenol Derivatives

| Compound | Spectroscopic Effect | Shift |

|---|---|---|

| S-1 | Hyperchromism | - |

| S-2 | Hyperchromism | Bathochromic |

| S-3 | Hyperchromism | Bathochromic |

| S-4 | Hypochromism | Bathochromic |

| S-5 | Hyperchromism | - |

Data sourced from studies on 4-aminophenol derivatives and their interaction with human DNA. mdpi.comnih.govresearchgate.net

The mode of DNA binding determines the functional consequences of the interaction. Intercalation, as previously mentioned, involves the insertion of a planar molecule between the DNA base pairs. nih.gov This mode of binding can cause significant distortion of the DNA structure, affecting processes like replication and transcription. researchgate.net Another proposed mode is replacement binding, which has been suggested for some metal complexes. researchgate.net In some instances, a molecule may exhibit mixed or multiple binding modes. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure and observing the effects on its biological profile, researchers can identify key functional groups and structural features that contribute to the desired activity. nih.gov

The nature and position of substituents on the aromatic rings of this compound derivatives can significantly influence their biological activities. mdpi.com Electron-donating and electron-withdrawing groups can alter the electronic distribution, lipophilicity, and steric properties of the molecule, thereby affecting its interaction with biological targets. rjptonline.org

For instance, in a series of 4-aminophenol Schiff bases, the presence of a nitro group (an electron-withdrawing group) was found to influence the antibacterial activity. mdpi.com The shift of the nitro group in one of the compounds led to a reduction in its antibacterial effects against most of the tested microorganisms. mdpi.com This highlights the importance of the substituent's position in determining the biological outcome.

Antioxidant Activity Evaluation

Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by scavenging free radicals. nih.gov The antioxidant potential of a compound is often evaluated using various in vitro assays.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method for assessing the antioxidant activity of chemical compounds. nih.gov DPPH is a stable free radical that has a deep violet color in solution. When it reacts with an antioxidant, it is reduced, and its color changes to pale yellow. The extent of this color change, measured spectrophotometrically, is proportional to the antioxidant capacity of the tested compound. researchtrend.net

The antioxidant activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

Studies on Schiff bases have shown that the presence of electron-withdrawing groups, such as a nitro group, can influence antioxidant activity. researchtrend.net In one study, a 4-nitroaniline (B120555) Schiff base of syringaldehyde (B56468) was found to be a better antioxidant agent than its non-nitrated counterpart. researchtrend.net This was attributed to the electron-withdrawing mesomeric effect of the nitro group, which can lead to the delocalization of conjugated electrons. researchtrend.net However, it is important to note that not all nitrophenyl-containing compounds exhibit strong DPPH scavenging activity. researchgate.net

Table 2: DPPH Radical Scavenging Activity of Selected Compounds

| Compound | Antioxidant Activity (IC50) | Reference |

|---|---|---|

| Schiff base I (aniline derivative) | Less effective than Schiff base II | researchtrend.net |

| Schiff base II (4-nitroaniline derivative) | More effective than Schiff base I | researchtrend.net |

| o-aminophenol derivative 6a | 12.23 µg/mL | vjol.info.vn |

| o-aminophenol derivative 6b | 22.96 µg/mL | vjol.info.vn |

| Ascorbic acid (Standard) | 11.5 µg/mL | vjol.info.vn |

This table presents a comparative view of the antioxidant potential of various compounds as determined by the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assays

No specific research findings for this compound in Ferric Reducing Antioxidant Power (FRAP) assays could be located in the publicly available literature. This assay is a common method used to measure the antioxidant potential of a substance by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Phosphomolybdate Assays

Similarly, there were no specific research findings for this compound in phosphomolybdate assays found in the reviewed scientific literature. The phosphomolybdate assay is another method to evaluate the total antioxidant capacity of a compound.

Toxicology and Safety Assessment Research

Genetic Toxicity (Genotoxicity) Investigations

Preparations of 4-amino-2-nitrophenol (B85986) have demonstrated genotoxic potential in a variety of short-term tests, including assays in bacterial and mammalian cells, both in vitro and in vivo. ca.govfao.org

The mutagenic potential of 4-amino-2-nitrophenol has been evaluated in several bacterial reverse mutation assays, commonly known as the Ames test. re-place.be A key finding from these studies is that the purity of the test sample significantly influences the results. ca.govnih.gov

Technical grade 4-amino-2-nitrophenol has consistently shown mutagenic activity in various Salmonella typhimurium strains, including TA98, TA100, TA1537, and TA1538. ca.gov This activity was observed both with and without the presence of a metabolic activation system (S9 mix). ca.govnih.gov For instance, one study found the technical grade sample to be mutagenic in strains TA98 and TA1538, with a weaker response in TA100 and TA1537. ca.gov Another study using the same batch of the chemical as the National Cancer Institute (NCI) bioassays also reported mutagenicity in strains TA98, TA100, TA1537, and TA1538. ca.gov

Conversely, when 4-amino-2-nitrophenol was purified, its mutagenic activity was reduced or eliminated. ca.govnih.gov A highly purified, laboratory-synthesized sample was found to be non-mutagenic in strains TA98, TA100, TA1535, TA1537, and TA1538, both with and without metabolic activation. ca.govnih.gov This suggests that contaminants within the technical grade material may be responsible for the observed mutagenic effects in these bacterial assays. nih.gov

| Test Substance | S. typhimurium Strains | Metabolic Activation (S9) | Result | Reference |

|---|---|---|---|---|

| Technical Grade | TA98, TA1538 | With and Without | Positive | ca.gov |

| Technical Grade | TA100, TA1537 | With and Without | Weakly Positive | ca.gov |

| Technical Grade (NCI batch) | TA98, TA100, TA1537, TA1538 | Without | Positive | ca.gov |

| Technical Grade (NCI batch) | TA98, TA100, TA1537 | With | Negative | ca.gov |

| Technical Grade (NCI batch) | TA1538 | With | Reduced Response | ca.gov |

| Purified Sample | TA98, TA100, TA1535, TA1537, TA1538 | With and Without | Negative | ca.govnih.gov |

Investigations using mammalian cell lines in vitro indicate that 4-amino-2-nitrophenol can induce genetic damage. The compound was evaluated in the mouse lymphoma L5178Y TK+/- forward mutation assay in two different laboratories. ca.gov In one set of experiments, all tested concentrations were found to be mutagenic, and the addition of a liver S9 fraction for metabolic activation increased the mutagenic activity severalfold. ca.gov Another laboratory confirmed the mutagenicity of the compound; however, in this testing, the addition of the S9 homogenate reduced its mutagenic activity. ca.gov

Evidence suggests that technical grade preparations of 4-amino-2-nitrophenol have the potential to cause genetic damage in living organisms. In vivo studies in mice have shown that the compound can induce micronuclei, indicating it can cause chromosomal damage. ca.gov

Carcinogenicity Research

The potential for 4-amino-2-nitrophenol to cause cancer has been investigated through both in vitro and comprehensive in vivo animal studies.

Cell transformation assays, which assess the potential of a chemical to induce cancer-like changes in cultured cells, have been conducted for 4-amino-2-nitrophenol. In a transformation assay using the mouse embryo cell line C3H/10T1/2, 4-amino-2-nitrophenol was found to induce a weak morphological transformation response at non-cytotoxic doses in one of two participating laboratories. ca.gov This finding suggests the compound may have the potential to initiate changes in mammalian cells that could lead to cancer. ca.gov

Long-term animal bioassays have provided evidence of the carcinogenicity of 4-amino-2-nitrophenol, particularly in rats. ca.govnih.gov In a key study conducted by the National Cancer Institute (NCI), Fischer 344 rats and B6C3F1 mice were administered 4-amino-2-nitrophenol in their feed for 103 weeks. nih.gov

The study concluded that under the bioassay conditions, 4-amino-2-nitrophenol was carcinogenic for male Fischer 344 rats. ca.govnih.gov A significant, dose-related increase in the incidence of transitional-cell carcinomas of the urinary bladder was observed in high-dose male rats compared to controls. nih.gov Additionally, transitional-cell papillomas and hyperplasia of the bladder were noted in high-dose male rats. nih.gov While carcinomas of the bladder also occurred in a small number of female rats, the association was not as statistically strong as in males. ca.govnih.gov Tumors of the urinary bladder are known to be very rare in untreated rats. ca.gov

In the same study, the compound was not found to be carcinogenic for male or female B6C3F1 mice at the doses tested. ca.govnih.gov

| Sex | Treatment Group | Incidence of Carcinomas | Reference |

|---|---|---|---|

| Male | Control | 0/15 | nih.gov |

| Low-Dose | 0/46 | nih.gov | |

| High-Dose | 11/39 (28%) | nih.gov | |

| Female | Control | 0/15 | nih.gov |

| Low-Dose | 1/46 | nih.gov | |

| High-Dose | 2/47 | nih.gov |

Mechanistic Toxicology Studies

Investigation of Cellular and Molecular Targets

Furthermore, chemoproteomic profiling of other nitro compounds, such as nitro-fatty acids, has revealed a wide range of protein targets. nih.gov These compounds can form covalent adducts with proteins, a process known as nitro-alkylation, affecting their function. nih.gov Bioinformatic analyses of these targets indicate an enrichment in proteins located in the endoplasmic reticulum and transmembrane regions, which are involved in pathways like lipid metabolism and transport. nih.gov Although these findings are not specific to 4-((2-Nitrophenyl)amino)phenol, they highlight the potential for nitro-aromatic compounds to interact with and modify various cellular macromolecules, including proteins and nucleic acids. The specific cellular and molecular targets of this compound would likely be influenced by its unique chemical structure and reactivity.

Evaluation of Toxicity Pathways and Biomarkers

The toxicity pathways for this compound have not been explicitly elucidated. However, based on data from related nitro-aromatic compounds, potential pathways can be inferred. A key mechanism of toxicity for many nitro-aromatic compounds is the generation of oxidative stress. mdpi.com This can occur through redox cycling, leading to the formation of reactive oxygen species that can damage cellular components. One of the consequences of oxidative stress is oxidative DNA damage. mdpi.comnih.govelsevierpure.com

In the context of biomarkers, metabolites of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), specifically amino-PAHs, have been investigated as potential indicators of exposure to vehicle exhaust. mdpi.comnih.govelsevierpure.comnih.gov Urinary levels of these amino-PAHs have been associated with biomarkers of oxidative DNA damage, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). mdpi.comnih.govelsevierpure.com This suggests that urinary metabolites of this compound could potentially serve as biomarkers of exposure, and their presence might be correlated with oxidative stress and DNA damage. However, it is important to note that some potential biomarkers, such as 1-hydroxypyrene (B14473) (a metabolite of pyrene), are widely used for assessing exposure to PAHs in general and may not be specific to nitro-aromatic compounds. mdpi.com Further research is needed to identify specific and reliable biomarkers for exposure to this compound and to understand its precise toxicity pathways.

Pharmacokinetics and Metabolism Studies

Dermal Absorption Mechanisms

The dermal absorption of this compound is expected to occur via passive diffusion, a process influenced by the physicochemical properties of the compound and the formulation it is in. nih.gov Studies on structurally similar compounds, such as 4-amino-3-nitrophenol (B127093) (4A3NP) and 2-amino-5-nitrophenol (B90527) (2A5NP), provide insights into the potential dermal absorption of this compound. The molecular weight and the logarithmic octanol-water partition coefficient (Log P) are key factors in predicting skin permeability. nih.gov

In vitro studies using Franz diffusion cells with mini-pig or human skin are common methods for assessing dermal absorption. nih.govnih.govfrontiersin.orgeuropa.eu For instance, the dermal absorption of 4A3NP was found to be different under non-oxidative and oxidative conditions, which are relevant to its use in hair dye formulations. nih.gov The presence of hydrogen peroxide in oxidative conditions appeared to decrease the dermal penetration of 4A3NP. nih.gov

The formulation also plays a significant role in dermal absorption. A study on 2-amino-4-nitrophenol (B125904) (ANP) in rats showed that a formulation containing oleic acid and isopropanol (B130326) resulted in greater absorption compared to one with carboxymethylcellulose. nih.gov These findings underscore the importance of considering the specific formulation and conditions of use when evaluating the dermal absorption of this compound.

Table 1: In Vitro Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP) in Mini-Pig Skin nih.gov

| Condition | Concentration | Total Dermal Absorption (%) | Total Dermal Absorption (µg/cm²) |

| Non-oxidative | 1% | 5.62 ± 2.19 | 5.62 ± 2.19 |

| Oxidative | 1.5% | 2.83 ± 1.48 | 4.24 ± 2.21 |

Biotransformation Pathways

The biotransformation of this compound is anticipated to proceed through Phase I and Phase II metabolic reactions, primarily in the liver, but also potentially in other tissues such as the skin. frontiersin.orgcdc.govnih.gov

Phase I Reactions: Phase I metabolism of nitrophenols, which are structurally related to the nitrophenyl moiety of the target compound, involves both oxidation and reduction reactions catalyzed by cytochrome P450 enzymes. cdc.gov

Reduction: The nitro group can be reduced to an amino group, forming aminophenol derivatives. For example, 4-nitrophenol (B140041) is metabolized to 4-aminophenol (B1666318). cdc.govmdpi.comresearchgate.net

Oxidation: Hydroxylation of the aromatic ring can also occur, leading to the formation of catechols (e.g., 4-nitrocatechol (B145892) from 4-nitrophenol). cdc.gov

Phase II Reactions: The parent compound and its Phase I metabolites can undergo conjugation reactions in Phase II, which increases their water solubility and facilitates their excretion. cdc.govnih.gov

Glucuronidation: Conjugation with glucuronic acid is a major pathway for the metabolism of phenols. cdc.govnih.gov

Sulfation: Conjugation with sulfate (B86663) is another important pathway for phenolic compounds. cdc.govnih.gov

Acetylation: The amino group, either present in the parent molecule or formed during Phase I reduction, can be acetylated.

Following these biotransformation steps, the resulting water-soluble metabolites are primarily excreted in the urine. nih.govcdc.gov The metabolism of 4-nitrophenol, for instance, results in the excretion of glucuronide and sulfate conjugates, as well as aminophenols. cdc.govnih.govtandfonline.com

Analytical Chemistry Method Development and Validation

Chromatographic Methodologies

The quantitative and qualitative analysis of 4-((2-Nitrophenyl)amino)phenol relies heavily on chromatographic techniques. These methods are essential for separating the compound from complex matrices, identifying it, and determining its concentration. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most prominently used techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of nitrophenol derivatives due to its high resolution, sensitivity, and reproducibility. The development of a robust HPLC method for this compound involves the systematic optimization of several key parameters to achieve efficient separation from potential impurities and related substances.

Reverse-phase (RP) chromatography is the most common mode used for the analysis of moderately polar compounds like this compound. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The optimization process involves adjusting parameters to control the retention and resolution of the analyte. For structurally similar compounds, such as various aminonitrophenols, RP-HPLC methods provide a strong foundation for analysis. sielc.comsielc.com

UPLC, an advancement over conventional HPLC, utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve faster analysis times and greater resolution. Methods developed for HPLC can often be scaled for UPLC applications, which is particularly useful for high-throughput analysis or for separating complex mixtures containing impurities. sielc.comsielc.com Key parameters that are optimized include the column temperature and the flow rate of the mobile phase. For instance, in the analysis of related nitrophenols, a flow rate of 1.0 ml/minute and a column temperature of 40°C have been successfully employed.

The composition of the mobile phase is a critical factor that dictates the separation efficiency in RP-HPLC. phenomenex.comdrawellanalytical.com The mobile phase typically consists of an aqueous component (water, often with a buffer) and an organic modifier, which is a water-miscible organic solvent. phenomenex.com

Organic Solvents : Acetonitrile and methanol are the most common organic solvents used. mastelf.com Acetonitrile is often preferred due to its low viscosity and UV transparency. mastelf.com The ratio of the organic solvent to the aqueous component is adjusted to control the retention time of the analytes; increasing the organic solvent concentration generally leads to shorter retention times. chromatographyonline.com

Acid Modifiers and Buffers : The retention of ionizable compounds like phenols is highly dependent on the pH of the mobile phase. chromatographyonline.com Acid modifiers such as phosphoric acid, formic acid, or acetic acid are frequently added to the mobile phase. sielc.comsielc.com These modifiers suppress the ionization of phenolic hydroxyl groups, leading to better peak shapes and more reproducible retention times. chromatographyonline.com For example, a mobile phase containing acetonitrile, water, and phosphoric acid has been used for the analysis of 4-[(2-nitrophenyl)amino]-phenol. sielc.com For applications requiring mass spectrometry (MS) detection, volatile modifiers like formic acid are used instead of non-volatile acids like phosphoric acid. sielc.comsielc.com Buffers, such as acetate or citrate buffers, are used to maintain a constant pH. chromatographyonline.comnih.gov Isocratic elution (constant mobile phase composition) is often sufficient for simple mixtures, while gradient elution (varying mobile phase composition) may be necessary for complex samples. drawellanalytical.com

Table 1: Examples of Mobile Phase Compositions for Analysis of Related Nitrophenol Compounds

| Analyte(s) | Mobile Phase Composition | Reference |

| Phenol, 4-[(2-nitrophenyl)amino]- | Acetonitrile (MeCN), water, and phosphoric acid | sielc.com |

| 4-Amino-2-nitrophenol (B85986) | Water, acetonitrile (MeCN), and sulfuric acid | sielc.com |

| 4-amino-3-nitrophenol (B127093) | Acetonitrile and 0.05 M acetic buffer (pH 5.9) (20:80 v/v) | |

| Phenol and various nitrophenols | 50 mM acetate buffer (pH 5.0)-acetonitrile (80:20, v/v) | chromatographyonline.comresearchgate.net |

| 4-nitrophenol (B140041) and its metabolites | Methanol-0.01 M citrate buffer (pH 6.2) (47:53, v/v) containing 0.03 M TBAB | nih.gov |

The choice of the chromatographic column is fundamental to achieving the desired separation. For reverse-phase analysis of this compound and related compounds, octadecylsilane (C18 or ODS) columns are the most widely used. nih.gov These columns provide good retention for moderately polar aromatic compounds.

Several types of C18 columns are available, differing in particle size, pore size, and surface chemistry. For instance, a C18 column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size has been used for the separation of aminonitrophenol isomers. Monolithic columns, such as the Chromolith RP-18e, offer an alternative with a different structure that can allow for higher flow rates at lower backpressures. chromatographyonline.comresearchgate.net

Specialty columns may also be employed. The Newcrom R1, a reverse-phase column with low silanol activity, has been specifically mentioned for the analysis of Phenol, 4-[(2-nitrophenyl)amino]-. sielc.com The selection of the optimal column depends on the specific requirements of the analysis, including the complexity of the sample matrix and the need to resolve closely related impurities.

Table 2: Chromatographic Columns Used for Analysis of Related Compounds

| Column Type | Dimensions | Application | Reference |

| Octadecylsilane (C18) | 250 mm x 4.6 mm, 5 µm particle size | Separation of aminonitrophenol isomers | |

| Chromolith RP-18e | 150 mm × 4.6 mm I.D. | Determination of phenol and nitrophenols | chromatographyonline.comresearchgate.net |

| Newcrom R1 | Not specified | Analysis of Phenol, 4-[(2-nitrophenyl)amino]- | sielc.com |

| Primesep 100 | 150 mm x 4.6 mm, 5 µm particle size | Analysis of 4-Amino-2-nitrophenol | sielc.com |

| C18 | Not specified | Analysis of 4-nitrophenol and its conjugates | nih.gov |

UV-Vis detection is the most common detection strategy for the HPLC analysis of this compound due to the presence of chromophores (the nitro and phenylamino groups) in its structure. The selection of the detection wavelength is critical for achieving high sensitivity. sielc.com

The optimal wavelength corresponds to an absorption maximum of the analyte. For related compounds, specific wavelengths have been reported. For example, 4-Amino-2-nitrophenol is detected at 275 nm. sielc.com For 4-nitrophenol and its metabolites, a wavelength of 290 nm was found to be optimal for simultaneous detection. nih.gov The UV spectrum of a compound can be influenced by the pH of the mobile phase. sielc.comekb.eg For instance, 4-nitrophenol exhibits an absorption maximum around 320 nm in its neutral form, which shifts to approximately 400 nm upon formation of the 4-nitrophenolate ion in a basic medium. ekb.egresearchgate.net The reduction product, 4-aminophenol (B1666318), shows characteristic maxima around 230 nm and 300 nm. researchgate.netresearchgate.net Therefore, obtaining a UV-Vis spectrum of this compound under the intended chromatographic conditions is a key step in method development to determine the wavelength of maximum absorbance for optimal sensitivity.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that serves as a valuable qualitative tool in the analysis of compounds like this compound. tifr.res.innih.gov It is frequently used for several purposes:

Reaction Monitoring : TLC can quickly determine the progress of a chemical reaction by spotting the reaction mixture on a TLC plate over time. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression. chemistryhall.com

Purity Assessment : It can provide a quick check on the purity of a sample. The presence of multiple spots may indicate the presence of impurities. nih.gov

Solvent System Selection : TLC is widely used to identify a suitable solvent system (mobile phase) for separation by column chromatography. tifr.res.in Different solvent mixtures are tested to find the one that gives the best separation of the components, typically aiming for a retention factor (Rf) between 0.2 and 0.8 for the compounds of interest. chemistryhall.com

For compounds containing aromatic rings, such as this compound, visualization of the separated spots on the TLC plate (typically silica gel) is easily achieved by placing the plate under a UV lamp. tifr.res.in The aromatic rings absorb UV light, appearing as dark spots on the fluorescent background of the plate. tifr.res.in

Two-Dimensional Thin-Layer Chromatography & 7.1.2.2. High-Performance Thin-Layer Chromatography (HPTLC)

No specific methods, solvent systems, or results for the analysis of this compound using Two-Dimensional TLC or HPTLC have been documented in the available literature. While general principles of these techniques are well-established for phenolic and nitroaromatic compounds, specific application and development data for this particular molecule are absent.

Method Validation for Quantitative Analysis

There is a lack of published, validated quantitative analysis methods for this compound. Consequently, no data could be retrieved for the following essential validation parameters:

Sample Preparation Techniques (e.g., Solid-Phase Extraction)

In the analytical determination of this compound, sample preparation is a critical step to remove interfering matrix components, concentrate the analyte, and ensure the compatibility of the sample with the analytical instrument. Solid-Phase Extraction (SPE) is a widely utilized technique for the purification and concentration of phenolic and aromatic amine compounds from various matrices, such as environmental water and soil samples. The principle of SPE involves partitioning the analyte between a solid sorbent and a liquid mobile phase. By selecting an appropriate sorbent and solvent system, this compound can be effectively isolated from complex sample mixtures.

The selection of the SPE sorbent is paramount and is dictated by the physicochemical properties of this compound. Given its aromatic structure with both a phenolic hydroxyl group and a secondary amine group, reversed-phase sorbents are generally suitable. These sorbents are nonpolar and retain analytes from a polar sample matrix through hydrophobic interactions.

Commonly employed reversed-phase sorbents for the extraction of phenolic compounds and aromatic amines include:

C18 (Octadecyl-silica): This is a widely used sorbent that provides strong hydrophobic retention for nonpolar to moderately polar compounds.

Polymeric Sorbents (e.g., Polystyrene-divinylbenzene): These sorbents offer higher surface area and stability over a wider pH range compared to silica-based sorbents, which can be advantageous for the retention of a broader range of analytes.

The pH of the sample is a critical parameter that influences the retention of this compound on the SPE sorbent. To ensure efficient retention on a reversed-phase sorbent, the analyte should be in its neutral, less polar form. The phenolic hydroxyl group is acidic, while the amino group is basic. Adjusting the sample pH to a value between the pKa of the phenolic proton and the pKa of the protonated amine will promote the neutral form of the molecule, thereby enhancing its hydrophobic interaction with the sorbent. For aromatic amines, adjusting the sample pH to a basic value (e.g., pH 8-9) is often employed to ensure they are in their neutral form for effective extraction.

A typical SPE procedure for the extraction of this compound from an aqueous sample would involve the following steps:

Cartridge Conditioning: The SPE cartridge is first conditioned with an organic solvent, such as methanol or acetonitrile, to solvate the bonded functional groups of the sorbent. This is followed by equilibration with reagent water or a buffer at the desired pH to prepare the sorbent for sample loading.

Sample Loading: The pre-treated and pH-adjusted sample is passed through the conditioned SPE cartridge at a controlled flow rate. During this step, this compound and other organic compounds are retained on the sorbent, while more polar matrix components pass through.

Washing: The cartridge is washed with a weak solvent, typically a mixture of water and a small percentage of organic solvent, to remove any weakly retained interfering compounds without eluting the target analyte.

Elution: The retained this compound is eluted from the cartridge using a small volume of a strong organic solvent, such as methanol, acetonitrile, or a mixture thereof. This step effectively concentrates the analyte into a clean solvent suitable for subsequent chromatographic analysis.

The efficiency of the SPE method is evaluated by determining the recovery of the analyte. The following table presents representative recovery data for structurally related nitrophenols and aromatic amines from water samples using SPE, which can be indicative of the expected performance for this compound.

| Compound | SPE Sorbent | Sample Matrix | Elution Solvent | Average Recovery (%) | Relative Standard Deviation (%) |

|---|---|---|---|---|---|

| 4-Nitrophenol | Polymeric Lichrolut EN | Tap Water | Acetonitrile/Methanol (1:1) | 95 | <15 |

| 2-Nitrophenol | Polymeric Lichrolut EN | Tap Water | Acetonitrile/Methanol (1:1) | 92 | <15 |

| 2,4-Dinitrophenol | Polymeric Lichrolut EN | Tap Water | Acetonitrile/Methanol (1:1) | 98 | <15 |

| 2-Nitroaniline | Oxidized Multiwalled Carbon Nanotubes | River Water | Acetonitrile/Ethanol (B145695) (8:2) | 85 | 7.5 |

| 4-Nitroaniline (B120555) | Oxidized Multiwalled Carbon Nanotubes | River Water | Acetonitrile/Ethanol (8:2) | 88 | 6.5 |

Data in this table is adapted from studies on structurally similar compounds and serves as an illustrative example of expected SPE performance for this compound. hep.com.cnchromatographyonline.com

For solid samples, such as soil or sediment, an initial solvent extraction step is required to transfer this compound into a liquid phase prior to SPE. This is typically achieved using an organic solvent like methanol or acetonitrile, sometimes with the aid of ultrasonication or microwave-assisted extraction to improve efficiency. The resulting extract can then be diluted with water and subjected to the SPE procedure described above.

Materials Science and Industrial Applications Research

Role in Dye Chemistry and Pigment Development

The most prominent industrial application of 4-((2-Nitrophenyl)amino)phenol is as a direct dye, where it is widely known by the common name HC Orange No. 1 . cymitquimica.comguidechem.comcometech.euextrachem.de Its vibrant color, stability, and lightfastness make it a valuable component in various coloring formulations. cymitquimica.comguidechem.com

This compound is a recognized ingredient in the cosmetics industry, specifically used as a colorant in semi-permanent hair dye products. extrachem.decir-safety.org As HC Orange No. 1, it functions as a direct color additive to achieve specific shades. cir-safety.org In 1996, product formulation data submitted to the U.S. Food and Drug Administration (FDA) reported its use in 95 hair dye and color products. cir-safety.org Industry data indicated that its concentration in semi-permanent hair color formulations can be up to 0.15%. cir-safety.org The Cosmetic Ingredient Review (CIR) Expert Panel has reviewed the safety data of this ingredient for its use in hair dyes. cir-safety.org The cytotoxicity of HC Orange No. 1 has been evaluated on L929 mouse fibroblast cells, showing that its effect is dependent on concentration and exposure time. nih.gov

| Common Name | CAS Number | Application Type | Reported Max Concentration | Number of Formulations (1996) |

|---|---|---|---|---|

| HC Orange No. 1 | 54381-08-7 | Semi-permanent Hair Dye | 0.15% | 95 |

Beyond cosmetics, HC Orange No. 1 plays a significant role in the textile industry. guidechem.com It is utilized for dyeing textiles, valued for its excellent light fastness and color retention properties. guidechem.com The compound is also used in the coloring of plastics, where its stability and strong coloration are advantageous. cymitquimica.com It is characterized as a synthetic organic compound that provides a vibrant orange hue. cymitquimica.com

| Industry | Application | Key Properties |

|---|---|---|

| Textile | Dyeing | Excellent light fastness, color retention |

| Plastics | Coloring | Stability, strong coloration |

Development of Chemosensors and Molecular Probes

Currently, the available scientific literature does not prominently feature this compound in the specific development of chemosensors or molecular probes. While related structures like aminophenols are explored in sensor design, dedicated research on the application of this particular compound for sensing specific analytes is not widely documented in published studies.

Applications as Catalysts and Ligands in Coordination Chemistry

In the field of coordination chemistry, this compound is classified as a potential ligand. Chemical and pharmaceutical suppliers categorize the compound under "Catalysts & Ligands," specifically as an "Achiral Oxygen Ligand". ambeed.comappchemical.com This classification suggests its potential to form coordination complexes with metal ions. However, detailed research studies and scholarly articles elaborating on the synthesis, characterization, and catalytic activity of specific metal complexes derived from this ligand are not extensively available. While research exists on the coordination chemistry of derivatives of other nitrophenols, such as Schiff bases formed from 2-amino-4-nitrophenol (B125904), the specific role of this compound as a primary ligand in catalysis remains an area with limited published findings. rsc.orgjocpr.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-((2-Nitrophenyl)amino)phenol in laboratory settings?

- Methodology :

- Nucleophilic aromatic substitution : React 2-nitrochlorobenzene with 4-aminophenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Reductive amination : Catalytic hydrogenation of a nitro precursor using Pd/C or Raney Ni in ethanol under H₂ pressure (1–3 atm) .

- Purity validation : Confirm via HPLC (C18 column, UV detection at 254 nm) and compare retention times with standards .

Q. How can structural integrity and purity of this compound be verified?

- Analytical techniques :

- NMR spectroscopy : Observe characteristic peaks for aromatic protons (δ 6.8–8.2 ppm), amino groups (δ 4.5–5.5 ppm), and nitro groups (no direct proton signal; confirm via IR) .

- Mass spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks (calculated MW: ~259 g/mol) .

- Elemental analysis : Match experimental C, H, N, O percentages with theoretical values (e.g., C: 55.8%, H: 3.5%, N: 10.8%) .

Q. What solvents and conditions stabilize this compound for storage?

- Stability protocols :

- Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent oxidation.

- Use anhydrous DMSO or DMF for dissolution; avoid protic solvents (e.g., water, methanol) to minimize hydrolysis .

Advanced Research Questions

Q. How does the nitro group influence the electronic properties of this compound in photochemical studies?

- Experimental design :

- UV-Vis spectroscopy : Measure absorbance in polar solvents (e.g., acetonitrile) to observe charge-transfer bands (λmax ~350–400 nm) .

- DFT calculations : Compare HOMO-LUMO gaps of nitro vs. non-nitro derivatives to quantify electron-withdrawing effects .

- Electrochemical analysis : Cyclic voltammetry in 0.1 M TBAP/CH₃CN to assess redox potentials .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Data reconciliation framework :

- Dose-response validation : Repeat assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 µM) to identify non-linear effects .

- Meta-analysis : Cross-reference results with structurally similar nitrophenyl derivatives (e.g., 4-nitrophenol sodium salt ) to isolate structure-activity relationships.

- Control experiments : Test for interference from common contaminants (e.g., residual solvents) via LC-MS .

Q. How can this compound be functionalized for applications in materials science?

- Synthetic modifications :

- Azo coupling : React with diazonium salts to form conjugated polymers (e.g., for optoelectronic devices) .

- Schiff base formation : Condense with aldehydes (e.g., pyridine-2-carbaldehyde) to create ligands for metal coordination .

- Surface immobilization : Use silane linkers to graft onto SiO₂ nanoparticles; characterize via FTIR and BET surface area analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.